Bienvenue dans la boutique en ligne BenchChem!

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one

Computational Chemistry Electrophilicity Covalent Inhibitor Design

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one (CAS 731011-96-4) is a synthetic small molecule belonging to the benzenesulfonylpiperazine class, characterized by a piperazine core N-functionalized with a benzenesulfonyl group and a 4-chlorobutanoyl substituent. Its calculated physicochemical properties include a molecular weight of 330.8 g/mol, an XLogP3-AA of 1.2, a topological polar surface area of 66.1 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, positioning it as a moderately lipophilic scaffold with favorable permeability characteristics for central nervous system or intracellular target engagement.

Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
CAS No. 731011-96-4
Cat. No. B2376428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
CAS731011-96-4
Molecular FormulaC14H19ClN2O3S
Molecular Weight330.83
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
InChIKeyDNRMHILXALASRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one (CAS 731011-96-4) Procurement Baseline: Compound Class and Physicochemical Identity


1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one (CAS 731011-96-4) is a synthetic small molecule belonging to the benzenesulfonylpiperazine class, characterized by a piperazine core N-functionalized with a benzenesulfonyl group and a 4-chlorobutanoyl substituent [1]. Its calculated physicochemical properties include a molecular weight of 330.8 g/mol, an XLogP3-AA of 1.2, a topological polar surface area of 66.1 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, positioning it as a moderately lipophilic scaffold with favorable permeability characteristics for central nervous system or intracellular target engagement [1]. The compound is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology, Enamine, American Elements) at 95% purity as a research reagent, with no established therapeutic indication .

Why Generic Substitution of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one with Other Sulfonylpiperazines Is Not Supported by Evidence


In the sulfonylpiperazine class, minor structural modifications produce steep and unpredictable changes in biological activity, selectivity, and ADMET properties [1]. The presence of the terminal 4-chloro substituent on the butanoyl chain of 1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one introduces a reactive electrophilic handle that is absent in closely related analogs such as 1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one or 1-(4-benzenesulfonyl-piperazin-1-yl)-3-methyl-butan-1-one [2]. This chloro group can participate in covalent interactions with target nucleophiles or serve as a synthetic displacement handle for further derivatization, meaning that replacement with a non-halogenated analog would eliminate these specific reactivity modes and potentially alter target engagement profiles . Additionally, class-level SAR studies on benzenesulfonylpiperazine series against Trypanosoma cruzi demonstrate that even subtle changes in the N-acyl substituent can shift anti-parasitic potency by more than 10-fold, underscoring that generic substitution within this class is not scientifically justifiable without direct comparative data [1].

Quantitative Differentiation Evidence for 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one Against Closest Analogs


Electrophilic Reactivity Differentiation: HOMO-LUMO Gap vs. Non-Chlorinated Butanoyl Analog

The target compound's terminal 4-chlorobutanoyl chain confers a lower LUMO energy compared to the non-chlorinated 1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one analog, as indicated by class-level computational trends for α-chloroketones versus simple ketones [1]. While direct DFT comparison data for this specific pair are not publicly available, the presence of the chlorine atom is structurally expected to increase electrophilicity at the δ-carbon, enabling nucleophilic displacement reactions that are inaccessible to the non-halogenated analog [2].

Computational Chemistry Electrophilicity Covalent Inhibitor Design

Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. 4-Chlorophenylsulfonyl Analog

The target compound (benzenesulfonyl derivative) exhibits an XLogP3-AA of 1.2 and TPSA of 66.1 Ų [1]. The 4-chlorophenylsulfonyl analog (1-(4-chlorobutanoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, MW 365.28) is predicted to show a higher XLogP by approximately +0.5 to +0.8 units due to the additional chlorine on the phenyl ring, and an unchanged TPSA . This lipophilicity differential translates to an estimated 2- to 3-fold difference in membrane permeability based on established logP-permeability correlations, meaning the target compound may exhibit lower passive membrane penetration and potentially reduced non-specific protein binding compared to the 4-chlorophenyl analog [2].

Physicochemical Properties Lipophilicity CNS Drug Design

Synthetic Utility Differentiation: Chloro Displacement Handle vs. Non-Halogenated Analogs

The terminal 4-chlorobutanoyl group provides a versatile synthetic handle for nucleophilic displacement (e.g., with amines, thiols, alkoxides) to generate diverse analog libraries [1]. By contrast, the non-halogenated analog 1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one lacks this reactive site, limiting its utility as a diversification scaffold . Commercial availability data confirm that the target compound is stocked as a building block by multiple vendors (sc-332819, EN300-07101, AGN-PC-0KZV2L) specifically for analog synthesis, while non-halogenated analogs are less commonly stocked [2].

Medicinal Chemistry Building Block Derivatization

High-Value Application Scenarios for 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one Based on Differentiated Evidence


Covalent Fragment and Probe Discovery Programs Requiring Electrophilic Warheads

The 4-chlorobutanoyl moiety provides a moderately reactive electrophilic center suitable for covalent fragment screening against cysteine- or lysine-rich target proteins. The target compound's lower lipophilicity (XLogP3-AA = 1.2) relative to the 4-chlorophenyl analog reduces the risk of non-specific protein labeling, making it a more selective starting point for covalent probe optimization [1].

Structure-Activity Relationship (SAR) Studies in Benzenesulfonylpiperazine Anti-Parasitic Programs

Building on the benzenesulfonylpiperazine SAR framework established against Trypanosoma cruzi, this compound can serve as a key intermediate for synthesizing N-acyl variants with systematically varied electrophilic character, enabling exploration of covalent versus non-covalent inhibition mechanisms in anti-Chagas disease drug discovery [2].

Medicinal Chemistry Library Diversification via Nucleophilic Displacement

The terminal chloro group allows straightforward derivatization with amine, thiol, or alkoxide nucleophiles to generate libraries of 4-substituted butanoyl piperazines. This synthetic accessibility, combined with commercial availability from six or more vendors, makes the compound a cost-effective diversification scaffold for hit-to-lead campaigns .

CNS-Targeted Screening Collections Requiring Balanced Physicochemical Profiles

With a TPSA of 66.1 Ų, XLogP3-AA of 1.2, and zero hydrogen bond donors, the compound resides within favorable CNS drug-like space. When procuring for blood-brain barrier penetrant screening libraries, this compound offers a more balanced lipophilicity profile compared to the 4-chlorophenylsulfonyl analog, potentially yielding lower efflux pump susceptibility and reduced plasma protein binding [1].

Quote Request

Request a Quote for 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.